molecular formula C19H17NNaO7 B050541 Nedocromil sodium CAS No. 69049-74-7

Nedocromil sodium

Cat. No.: B050541
CAS No.: 69049-74-7
M. Wt: 394.3 g/mol
InChI Key: ILVBEEXVTXSUAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Nedocromil sodium primarily targets a variety of inflammatory cells associated with asthma, including eosinophils, neutrophils, macrophages, mast cells, monocytes, and platelets . These cells play a crucial role in the immune response, particularly in inflammation and allergic reactions.

Mode of Action

This compound inhibits the activation of these inflammatory cells and prevents the release of inflammatory mediators such as histamine, prostaglandin D2, and leukotrienes c4 . This inhibition is believed to be partly due to the suppression of axon reflexes and the release of sensory neuropeptides, such as substance P, neurokinin A, and calcitonin gene-related peptides . The result is the inhibition of bronchoconstriction induced by bradykinin .

Biochemical Pathways

The mediators inhibited by this compound are derived from arachidonic acid metabolism through the lipoxygenase and cyclo-oxygenase pathways . By inhibiting these pathways, this compound can effectively reduce inflammation and allergic reactions.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties that contribute to its high safety margin in the treatment of asthma. Only 5% to 10% of an inhaled dose is absorbed, primarily from the respiratory tract . This compound has very rapid plasma clearance and is confined to the extravascular space .

Result of Action

The action of this compound leads to significant inhibitory effects on allergen-induced early and late asthmatic reactions and on bronchial hyperresponsiveness . This results in the prevention of wheezing, shortness of breath, and other breathing problems caused by asthma . It has also been shown to be effective in alleviating symptoms of allergic conjunctivitis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the absorption of this compound depends on the humidity level in the lungs . Furthermore, the cessation of inhaled this compound production in 2008 was due to its use of chlorofluorocarbons (CFCs) as a propellant , highlighting the impact of environmental regulations on the use of this compound.

Biochemical Analysis

Biochemical Properties

Nedocromil Sodium has been shown to inhibit the activation of, and mediator release from, a variety of inflammatory cell types associated with asthma, including eosinophils, neutrophils, macrophages, mast cells, monocytes, and platelets . It inhibits the release of inflammatory mediators such as histamine, prostaglandin D2, and leukotrienes c4 from different types of cells in the lumen and mucosa of the bronchial tree .

Cellular Effects

This compound has significant inhibitory effects on allergen-induced early and late asthmatic reactions and on bronchial hyperresponsiveness . It acts to prevent the synthesis of prostaglandins and leukotrienes, thereby preventing the degranulation of mast cells .

Molecular Mechanism

The molecular mechanism of action of this compound may be due partly to inhibition of axon reflexes and release of sensory neuropeptides, such as substance P, neurokinin A, and calcitonin-gene-related peptides . These mediators are derived from arachidonic acid metabolism through the lipoxygenase and cyclo-oxygenase pathways .

Temporal Effects in Laboratory Settings

The effects of this compound versus asthma are gradual rather than fast-acting . It is not indicated for acute respiratory distress compared to fast-acting bronchodilators like albuterol or other well-known inhaler medications .

Dosage Effects in Animal Models

This compound has been tested in experimental models of asthma using allergic animals and shown to inhibit the development of early and late bronchoconstriction responses to inhaled antigen .

Metabolic Pathways

This compound inhibits the release of inflammatory mediators derived from arachidonic acid metabolism through the lipoxygenase and cyclo-oxygenase pathways .

Transport and Distribution

It is known that it can be administered directly to the bronchial mucosa .

Subcellular Localization

Given its role in inhibiting the release of inflammatory mediators from various cell types, it is likely that it interacts with these cells at a subcellular level .

Preparation Methods

The synthesis of nedocromil sodium involves several key steps:

    Condensation Reaction: The raw material, m-anisidine, undergoes a condensation reaction to form an intermediate compound.

    Friedel-Crafts Acylation: The intermediate is subjected to a Friedel-Crafts acylation reaction to produce two isomers.

    Demethylation and Separation: The isomers are demethylated, and one isomer is separated out.

    Second Friedel-Crafts Acylation: The separated isomer undergoes a second Friedel-Crafts acylation to form a diacetyl compound.

    Substitution, Ether Formation, Rearrangement, Reduction, Ring Formation, Hydrolysis, and Salt Formation: These steps lead to the final product, this compound.

Chemical Reactions Analysis

Nedocromil sodium undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

Properties

CAS No.

69049-74-7

Molecular Formula

C19H17NNaO7

Molecular Weight

394.3 g/mol

IUPAC Name

disodium;9-ethyl-4,6-dioxo-10-propylpyrano[3,2-g]quinoline-2,8-dicarboxylate

InChI

InChI=1S/C19H17NO7.Na/c1-3-5-9-16-10(13(21)7-12(18(23)24)20(16)4-2)6-11-14(22)8-15(19(25)26)27-17(9)11;/h6-8H,3-5H2,1-2H3,(H,23,24)(H,25,26);

InChI Key

ILVBEEXVTXSUAD-UHFFFAOYSA-N

SMILES

CCCC1=C2C(=CC3=C1OC(=CC3=O)C(=O)[O-])C(=O)C=C(N2CC)C(=O)[O-].[Na+].[Na+]

Canonical SMILES

CCCC1=C2C(=CC3=C1OC(=CC3=O)C(=O)O)C(=O)C=C(N2CC)C(=O)O.[Na]

69049-74-7

Pictograms

Irritant

Related CAS

69049-73-6 (Parent)

Synonyms

9-Ethyl-6,9-dihydro-4,6-dioxo-10-propyl-4H-pyrano(3,2-g)quinoline-2,8-dicarboxylic acid
Alocril
Brionil
Calcium, Nedocromil
Cetimil
FPL 59002
FPL-59002
FPL59002
Halamid
Irtan
Nedocromil
Nedocromil Calcium
Nedocromil Sodium
Nedocromil, Calcium Salt (1:1)
Nedocromil, Disodium Salt
Nedocromil, Disodium salt, Hydrate
Rapitil
Sodium, Nedocromil
Tilad
Tilade
Tilaire
Tilavist

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nedocromil sodium
Reactant of Route 2
Nedocromil sodium
Reactant of Route 3
Nedocromil sodium
Reactant of Route 4
Reactant of Route 4
Nedocromil sodium
Reactant of Route 5
Reactant of Route 5
Nedocromil sodium
Reactant of Route 6
Nedocromil sodium
Customer
Q & A

Q1: What is Nedocromil sodium and how does it work?

A1: this compound is a synthetic pyranoquinoline dicarboxylate compound recognized for its anti-inflammatory and antiallergic properties. [, , , ] While its exact mechanism of action remains unclear, research suggests that it inhibits the release of inflammatory mediators from various cells involved in allergic responses, including mast cells, eosinophils, and sensory nerves. [, , , ] Unlike bronchodilators that relax airway muscles, this compound targets the underlying inflammatory processes contributing to asthma and allergic reactions. []

Q2: How does this compound compare to Sodium cromoglycate in terms of potency and efficacy?

A2: Studies indicate that this compound is generally more potent than Sodium cromoglycate. [, , , ] For instance, in Ascaris-sensitized monkeys challenged with antigens, this compound significantly inhibits bronchoconstriction while Sodium cromoglycate does not. [, ] This enhanced potency is attributed to this compound's superior ability to prevent the release of inflammatory mediators like histamine, Leukotriene C4, and Prostaglandin D2 from inflammatory cells, particularly mucosal mast cells. []

Q3: What types of cells does this compound affect?

A3: this compound has been shown to act on various inflammatory cells, including:

  • Mast Cells: It inhibits the release of histamine and other mediators from mast cells, particularly those found in the airways. [, , ]
  • Eosinophils: It reduces Leukotriene C4 production by calcium ionophore-stimulated eosinophils and inhibits their chemotaxis. [, ]
  • Neutrophils: It inhibits neutrophil chemotaxis induced by various chemotactic factors, including Platelet-activating factor (PAF), Leukotriene B4, zymosan-activated serum, and N-formyl-methionyl-leucyl-phenylalanine. []
  • Sensory Nerves: It blocks Bradykinin-induced vasodilatation in the airways, which is largely dependent on capsaicin-sensitive sensory nerves. []

Q4: What are the advantages of using this compound compared to bronchodilators in managing asthma?

A5: Bronchodilators primarily address the symptom of airway constriction in asthma, providing immediate relief. [] In contrast, this compound targets the underlying inflammation, offering potential long-term benefits. [, , ] A study directly comparing this compound with the bronchodilator albuterol found that this compound led to greater improvement in bronchial hyperresponsiveness, lung function parameters, and symptom control. [] This highlights the importance of addressing both bronchoconstriction and inflammation in managing asthma effectively.

Q5: What is the evidence for this compound's efficacy in treating conditions other than asthma?

A5: this compound has shown promise in treating various allergic conditions besides asthma, including:

  • Allergic Rhinitis: Studies highlight its effectiveness in reducing symptoms of seasonal allergic rhinitis, comparable to Sodium cromoglycate, with a faster onset of action. [, , ]
  • Vernal Keratoconjunctivitis (VKC): Research suggests that this compound eye drops are effective in controlling VKC symptoms, particularly bulbar and lower tarsal chemosis. [, , , ] Its efficacy is comparable to Sodium cromoglycate eye drops, with some studies suggesting a more pronounced therapeutic effect. [, , ]
  • Viral Upper Respiratory Tract Infections: Studies in human volunteers infected with rhinoviruses or respiratory coronavirus indicate that intranasal this compound can significantly reduce cold symptoms and performance impairment. []

Q6: What is the role of this compound in managing exercise-induced asthma?

A7: this compound effectively protects against exercise-induced asthma. [, ] Studies show that it attenuates the fall in forced expiratory volume in one second (FEV1) post-exercise, providing similar protection levels whether administered via metered-dose inhaler or nebulizer. [, ]

Q7: How does exposure to cigarette smoke affect airway responsiveness, and can this compound play a role in this context?

A8: Acute exposure to cigarette smoke can induce airway hyperresponsiveness to substance P and inactivate neutral endopeptidase (NEP). [, ] Studies in guinea pigs have shown that pre-treatment with aerosolized this compound can reduce this cigarette smoke-induced hyperresponsiveness to substance P. [, ] This protective effect is not attributed to direct inhibition of cigarette smoke-induced NEP inactivation, suggesting a different mechanism of action. [, ]

Q8: What is the safety profile of this compound based on clinical trials?

A9: Clinical trials consistently report this compound as well-tolerated. [, , , , , ] The most common side effect is an unpleasant taste, while more serious adverse events are rare. [, , , ] Notably, compared to theophylline, this compound is associated with significantly fewer gastrointestinal and central nervous system side effects. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.